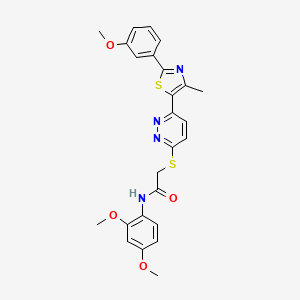

![molecular formula C13H12N4OS B2535385 N-(benzo[d]thiazol-6-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide CAS No. 1014092-59-1](/img/structure/B2535385.png)

N-(benzo[d]thiazol-6-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

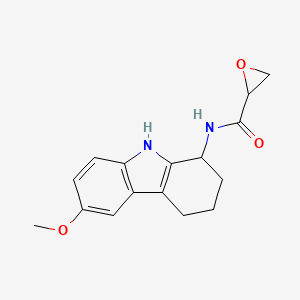

Description

“N-(benzo[d]thiazol-6-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide” is a chemical compound that belongs to the class of benzothiazoles . Benzothiazoles are heterocyclic compounds with a wide range of biological activities .

Synthesis Analysis

The synthesis of benzothiazole derivatives is achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis

The structure of benzothiazole derivatives was analyzed based on IR, 1H, 13C NMR and mass spectral data . The structure-based design of benzothiazole and N-diphenyl amine compounds has been studied .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives include coupling reactions, diazo-coupling, Knoevenagel condensation, Biginelli reaction, and others .Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives were studied, and it was discovered that some compounds do not violate the rule of five and have good bioavailability and drug-likeness scores .Scientific Research Applications

Antibacterial and Antifungal Properties

N-(benzo[d]thiazol-6-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide and its derivatives have been explored for their promising antibacterial and antifungal properties. One study synthesized novel analogs displaying significant activity against Staphylococcus aureus and Bacillus subtilis, emphasizing their potential in combating bacterial infections. These compounds were also evaluated for cytotoxic activity, indicating non-toxic concentrations against mammalian cells, suggesting a safe profile for therapeutic use. Further, their structure-activity relationships were analyzed, contributing to the understanding of their antimicrobial mechanisms (Palkar et al., 2017).

Another investigation into benzothiazole derivatives synthesized through the reaction of 4-amino-N-(benzo[d]thiazol-2-yl)benzamide with pyrazine-2-carboxylic acid found these compounds to exhibit antibacterial and antifungal activities. This study not only confirmed the antimicrobial efficacy of such derivatives but also evaluated their anticancer activity against MDA-MB-231 breast cancer cells, expanding their potential application in oncology (Senthilkumar et al., 2021).

Anticancer Activity

A derivative of this compound was designed to be biologically stable and showed an excellent inhibitory effect on tumor growth in vivo. This highlights the compound's potential as a potent antitumor agent, offering a new avenue for cancer treatment research (Yoshida et al., 2005).

Antioxidant and Antimicrobial Activities

Compounds derived from benzothiazole have been synthesized and evaluated for their antimicrobial and antioxidant activities, showcasing the versatility of benzothiazole derivatives in various therapeutic areas. Studies have found that incorporating a heterocyclic ring increases the biological activity of these compounds, suggesting their use in developing new antimicrobial and antioxidant therapies (Sindhe et al., 2016).

Stem Cell Research Application

Thiazovivin, a compound related to this compound, has been highlighted for its role in stem cell research, particularly in enhancing the generation of human induced pluripotent stem cells (iPSCs) from fibroblasts. This application underlines the potential of such compounds in regenerative medicine and stem cell therapy, providing a tool for more efficient cell reprogramming processes (Ries et al., 2013).

Future Directions

Mechanism of Action

Target of Action

Thiazole derivatives, which include this compound, have been found to exhibit a wide range of biological activities, suggesting they interact with multiple targets .

Mode of Action

Thiazole derivatives have been reported to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules . These diverse activities suggest that the compound interacts with its targets in a variety of ways, leading to different biochemical changes.

Biochemical Pathways

Thiazole derivatives have been reported to affect a variety of biochemical pathways, including those involved in inflammation, pain, microbial infections, and tumor growth .

Pharmacokinetics

The solubility of thiazole derivatives in water, alcohol, and ether may influence their bioavailability and distribution in the body.

Result of Action

Given the diverse biological activities of thiazole derivatives, it can be inferred that the compound likely induces a variety of molecular and cellular changes, depending on the specific target and biological context .

Properties

IUPAC Name |

N-(1,3-benzothiazol-6-yl)-2,5-dimethylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4OS/c1-8-5-11(17(2)16-8)13(18)15-9-3-4-10-12(6-9)19-7-14-10/h3-7H,1-2H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEDVLQBKEZMDPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(=O)NC2=CC3=C(C=C2)N=CS3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3-Bromophenyl)methyl]oxolan-3-amine;hydrochloride](/img/structure/B2535302.png)

![N-(2-(6-((3-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2535305.png)

![Methyl [1,3]dioxolo[4,5-g]cinnoline-3-carboxylate](/img/structure/B2535312.png)

![4-[(2,5-Dimethylphenyl)amino]-4-oxobutanoic acid](/img/structure/B2535314.png)

![6-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-pyrimidinyl 4-methylphenyl ether](/img/structure/B2535317.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2535320.png)

![[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2535321.png)